molecular formula C8H10N2O2 B057946 N-(2-Hydroxyethyl)nicotinamide CAS No. 6265-73-2

N-(2-Hydroxyethyl)nicotinamide

Cat. No. B057946
CAS RN: 6265-73-2
M. Wt: 166.18 g/mol
InChI Key: SJZLOWYUGKIWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)nicotinamide is a derivative of nicotinamide, a form of niacin, and is widely found in plants and animals. It plays a significant role in various chemical and biological processes.

Synthesis Analysis

The synthesis of nicotinamide derivatives, including N-(2-Hydroxyethyl)nicotinamide, often involves the reaction of nicotinamide with other chemical agents. For example, N-Hydroxymethyl-nicotinamide, a related compound, can be synthesized by treating nicotinamide with formaldehyde in the presence of potassium carbonate (Zhang & Guo, 1992).

Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)nicotinamide and its derivatives is characterized by the presence of a nicotinamide moiety and a substituted functional group. The structure influences its chemical behavior and interactions. For instance, the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives show a higher degree of torsion of the pyridine ring with respect to the amide group than unsubstituted compounds (Gomes et al., 2013).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, influencing their herbicidal, pharmacological, and biological activities. The structure-activity relationships can be used for developing new herbicides and pharmaceuticals (Yu et al., 2021).

Physical Properties Analysis

The physical properties of N-(2-Hydroxyethyl)nicotinamide, such as solubility, melting point, and stability, are crucial for its application in different fields. For example, nicotinamide is known for its solubilizing properties, which can significantly affect the physical properties of its derivatives (Nicoli et al., 2008).

Safety And Hazards

Avoid contact with skin and eyes. Do not breathe dust. Keep in a dry, cool and well-ventilated place. Keep container tightly closed. Incompatible Materials. Strong oxidizing agents .

properties

IUPAC Name

N-(2-hydroxyethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h1-3,6,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZLOWYUGKIWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211708
Record name N-(2-hydroxyethyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)nicotinamide

CAS RN

6265-73-2
Record name N-(2-Hydroxyethyl)nicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6265-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)nicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6265-73-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-hydroxyethyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)nicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NICOTINOYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH3UT8GRP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The ethanolamine was dissolved in dried N,N-di-methyl formamide (DMF) and chilled in an ice bath. The nicotinate derivative, also dissolved in DMF, was added to the DMF-amine mixture, dropwise under a nitrogen atmosphere. As the nicotinate derivative was added, the mixture turned milky and was slurried for at least one half hour. The milky substance was the N-hydroxy-succinamide precipitating, which was filtered off. The DMF-mixture was washed with ether to remove any precipitant. The solvent mixture was removed under high vaccum. The oily residue was triturated with ether, yielding a precipitant, N-(2-hydroxyethyl)-nicotinamide, which was recrystallized from ethyl acetate/petroleum ether. This compound had a melting point of 86°-87° C.; and Rf value of 0.30 (TLC: silica: chloroform/methanol (10:1)); and a yield of 73%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
DMF-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The N-succinimidyl-nicotinate compound described in Example 1 was reacted with the hydrochloric salt of ethanolamine, available commercially in its radioactive form. The ethanolamine salt was dissolved in dried DMF and chilled in an ice bath. To the mixture was added an equimolar of diisopropylethylamine (DIEA) and stirred for 15 minutes. An equimolar solution of N-succinimidyl-nicotinate was added to the ethylamine-DMF mixture dropwise under a nitrogen atmosphere. As the nicotinate was added the mixture turned milky and was slurried for at least another half hour. The milky substance was the N-hydroxy-succinimide precipitating, which was filtered off. The DMF-mixture was washed with ether to remove any precipitant. The solvent mixture was removed under high vaccum. The oily mixture was triturated with ether to yield a precipitant, N-(2-hydroxyethyl)nicotinamide. The radioactive compound was isolated and identified by its TLC.
Name
N-succinimidyl-nicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-succinimidyl-nicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethylamine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A neat mixture of 2-aminoethanol (6.1 g, 0.10 mol) and ethyl nicotinate (15.1 g, 0.10 mol) was refluxed overnight. As the mixture was cooled to room temperature, the product precipitated as a crystalline solid. It was filtered, washed with ether and then recrystallized from 2-propanol/ether. The final product was collected by vacuum filtration and washed with ether. The dried, white compound weighed 10.7 g, resulting in a 64.5% yield; mp 88.5°-89.5° C. (lit. value 92° C.).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 49.2 g (0.32525 mol) ethyl nicotinate and 72 g (1.17 mol) ethanolamine was heated at 70° C. for 60 hours. The excess ethanolamine was removed under reduced pressure and the resulting viscous cream oil was stirred with ether for 48 hours. The resulting white solid was removed by filtration, affording 46 g (85.1%) of the title compound melting at 75°-78° C.
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Yield
85.1%

Synthesis routes and methods V

Procedure details

N-(2-hydroxyethyl) nicotinamide nitrate (1.145 g) was gradually added to 3 ml of fuming nitric acid which had been cooled to a temperature of from -10° to -5° C. while stirring. After stirring for an additional one hour at 0°-5° C., diethyl ether was added to the solution to precipitate 1.15 g of nitric ester of N-(2-hydroxyethyl) nicotinamide nitric acid ester as colorless crystals. The crystals were dissolved in a sodium carbonate aqueous solution and ethyl acetate was added to the solution. The ethyl acetate layer was separated, dried over sodium sulfate and evaporated under reduced pressure. The residue was crystallized from diethyl ether to give nitric ester of N-(2-hydroxyethyl) nicotinamide. Recrystallization from diethyl ether afforded colorless crystals having a melting point of 90°-92° C.
Name
N-(2-hydroxyethyl) nicotinamide nitrate
Quantity
1.145 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyethyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxyethyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-(2-Hydroxyethyl)nicotinamide
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxyethyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxyethyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxyethyl)nicotinamide

Citations

For This Compound
427
Citations
K Sakai, Y Ohba, M Akima, H Kamiyama… - The Japanese Journal …, 1980 - jstage.jst.go.jp
Pharmacodynamics and metabolism of N-(2-hydroxyethyl) nicotinamide nitrate (SG-75) were investigated in rats in relation to its main metabolic product. When SG-75 was orally …
Number of citations: 53 www.jstage.jst.go.jp
K Sakai, Y Shiraki, H Nabata - Journal of cardiovascular …, 1981 - journals.lww.com
The cardiovascular effects of a newly developed nicotinamide derivative. N-(2-hydroxyethy1) nicotinamide nitrate (SG-75). were examined in anesthetized, open-chest or closed-chest …
Number of citations: 109 journals.lww.com
H NAGAI, M KIKUCHI, H NAGANO… - Chemical and …, 1984 - jstage.jst.go.jp
The extent and mechanism of decomposition of Nicorandil [N-(2-hydroxyethyl) nicotinamide nitrate (ester)](I) in aqueous solution at various pH values were clarified. Four products …
Number of citations: 15 www.jstage.jst.go.jp
H Nabata, Y Shiraki, K Sakai - The Japanese Journal of …, 1981 - jstage.jst.go.jp
Tolerance to N-(2-hydroxyethyl) nicotinamide nitrate (SG-75) and nitroglycerin (NTG) was studied in rats with regard to the blood pressure responses in vivo and thoracic aorta strip …
Number of citations: 29 www.jstage.jst.go.jp
K Sakai, J Aono, K Haruta - The Japanese Journal of Pharmacology, 1981 - jstage.jst.go.jp
In recent years, ischemic heart disease has reached enormous proportions, striking more and more at young as well as aged persons. Such being the case, the effects of drugs on …
Number of citations: 8 www.jstage.jst.go.jp
Y Shiraki, M AKIMA, H NABATA, Y OHBA… - The Japanese Journal …, 1981 - jstage.jst.go.jp
The hypotensive mechanisms of N-(2-hydroxyethyl) nicotinamide nitrate (SG-75, Nicorandil) were studied in anesthetized dogs. Intravenous injections of SG-75 (0.03-1 mg/kg) …
Number of citations: 22 www.jstage.jst.go.jp
H Yonekura, K Iwatsuki, A Horiuchi, S Chiba - Pancreas, 1990 - journals.lww.com
Nicorandil, a compound containing a nitrate moiety, can act as a K+ channel opener. Previously we reported stimulatory effects of an intraarterial injection of nicorandil on pancreatic …
Number of citations: 4 journals.lww.com
S Shibata, N Satake, T Takagi, F Kerfoot… - European journal of …, 1984 - Elsevier
To define the mode of the vasorelaxing action of nicorandil as compared to nitroglycerin, the effects of the agent on the contractile response to various stimulations in rabbit aorta, cat …
Number of citations: 28 www.sciencedirect.com
S Shibata, N Satake, S Ueda, K Hester… - Journal of Vascular …, 1986 - karger.com
Abstract Effects of nicorandil on contractile responses to α 1 - and α 2 adrenoceptor agonists were examined in isolated rabbit aorta. Nicorandil (10 –6 or 10 –5 M) inhibited contractile …
Number of citations: 2 karger.com
J Aono, M Akima, K Sakai - The Japanese Journal of Pharmacology, 1981 - jstage.jst.go.jp
EFFECTS OF N-(2-HYDROXYETHYL)NICOTINAMIDE NITRATE (SG-75) ON METHACHOLINE-INDUCED ECG CHANGES IN INTACT ANESTHETIZED RATS Page 1 …
Number of citations: 13 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.